molecular formula C13H14FN5O2S B2588106 (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034428-73-2

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2588106
CAS No.: 2034428-73-2
M. Wt: 323.35
InChI Key: YLDJDDNEQTVVQI-UHFFFAOYSA-N
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Description

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H14FN5O2S and its molecular weight is 323.35. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity and Structural Analysis

A study explored the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, which is structurally related to the mentioned compound. This research evaluated its antiproliferative activity, indicating potential applications in the development of anticancer agents. The molecular structure was characterized using various spectroscopic methods, highlighting the importance of intermolecular interactions in stabilizing the molecule. This study suggests that such compounds could be further explored for their therapeutic potential (Benaka Prasad et al., 2018).

Analgesic Properties and 5-HT1A Receptor Activation

Another research avenue involves the selective, high-efficacy 5-HT(1A) receptor agonist properties of structurally similar compounds, demonstrating long-term analgesia in models of chronic pain and allodynia following spinal cord injury. This study provides initial evidence that high-efficacy 5-HT(1A) receptor activation may offer a novel mechanism for treating pathological pain, suggesting the potential of compounds like (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone in developing pain management therapies (Colpaert et al., 2004).

Anticancer Evaluation through Nucleophilic Reactions

Further research on similar chemical structures involved their preparation and reaction with different nucleophiles for anticancer evaluation. This study highlighted the synthetic versatility of such compounds and their potential as anticancer agents, emphasizing the need for continued exploration of their therapeutic properties (Gouhar & Raafat, 2015).

Antibacterial Activity and Structural Innovation

A novel series of compounds incorporating a unique tetracyclic structure, including the thiadiazol moiety, demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential of structurally related compounds in addressing antibiotic resistance and developing new antibacterial agents (Inoue et al., 1994).

Mechanism of Action

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5O2S/c1-8-11(22-18-17-8)12(20)19-4-2-3-10(7-19)21-13-15-5-9(14)6-16-13/h5-6,10H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDJDDNEQTVVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.